molecular formula C6H12BF3NO2- B13340463 (((tert-Butoxycarbonyl)amino)methyl)trifluoroborate

(((tert-Butoxycarbonyl)amino)methyl)trifluoroborate

Cat. No.: B13340463
M. Wt: 197.97 g/mol
InChI Key: ZIBVRQWEKONZCW-UHFFFAOYSA-N
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Description

(((tert-Butoxycarbonyl)amino)methyl)trifluoroborate is an organoboron compound with the molecular formula C6H12BF3KNO2. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (((tert-Butoxycarbonyl)amino)methyl)trifluoroborate typically involves the reaction of an amino ester with a trifluoroborate salt. The process can be summarized in the following steps:

    Formation of the Amino Ester: The starting material, an amino ester, is synthesized by reacting an amino alcohol with a carboxylic acid derivative.

    Reaction with Trifluoroborate Salt: The amino ester is then reacted with a trifluoroborate salt, such as potassium trifluoroborate, under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically includes:

    Large-scale Synthesis of Amino Ester: Using industrial reactors to produce the amino ester in bulk.

    Reaction Optimization: Fine-tuning the reaction parameters, such as temperature, pressure, and solvent choice, to maximize the efficiency of the reaction with the trifluoroborate salt.

Chemical Reactions Analysis

Types of Reactions

(((tert-Butoxycarbonyl)amino)methyl)trifluoroborate undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and various aryl or heteroaryl halides.

    Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures to facilitate the coupling process.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific substrates used in the reaction.

Scientific Research Applications

(((tert-Butoxycarbonyl)amino)methyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Biology: It can be used to modify biomolecules, such as peptides and proteins, by introducing fluorinated groups.

    Industry: It is used in the production of fine chemicals and advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which (((tert-Butoxycarbonyl)amino)methyl)trifluoroborate exerts its effects involves the formation of a boronate complex with a palladium catalyst. This complex facilitates the transfer of the trifluoroborate group to the substrate, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (tert-butoxycarbonyl)aminoethyltrifluoroborate
  • Potassium (tert-butoxycarbonyl)aminomethyltrifluoroborate
  • Potassium (tert-butoxycarbonyl)aminopropyltrifluoroborate

Uniqueness

(((tert-Butoxycarbonyl)amino)methyl)trifluoroborate is unique due to its stability and ease of handling compared to other trifluoroborate compounds. Its tert-butoxycarbonyl protecting group provides additional stability, making it less prone to decomposition under reaction conditions. This stability, combined with its reactivity in cross-coupling reactions, makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

trifluoro-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BF3NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12)/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBVRQWEKONZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNC(=O)OC(C)(C)C)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BF3NO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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